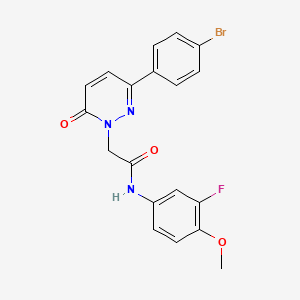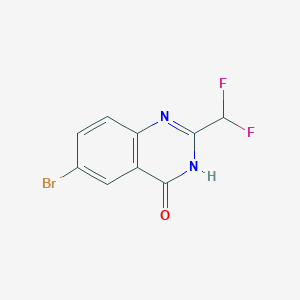
6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C9H5BrF2N3 . It is a derivative of quinazolin-4-one, a bicyclic compound consisting of a benzene and pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, has been achieved through the use of bromoanthranilic acid, benzoyl chloride, and different substituted amino synthons .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound’s structure has been successfully characterized through IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.06 g/mol, a topological polar surface area of 51.8 Ų, and a complexity of 261 . The compound also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .Mécanisme D'action
The mechanism of action of 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as kinases and phosphodiesterases. By inhibiting these enzymes, this compound can disrupt various cellular processes, leading to the suppression of tumor growth, viral replication, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying various cellular processes and identifying potential drug targets. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one. One area of interest is the development of novel drugs based on this compound, which can be used to treat various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its specific targets. Moreover, research is needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties. Finally, more studies are needed to evaluate the potential toxicity of this compound and identify any potential side effects.
Méthodes De Synthèse
The synthesis of 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one involves the reaction of 2-amino-5-bromo-benzonitrile with difluoromethyl ketone in the presence of a base. This reaction results in the formation of the intermediate compound, 2-(difluoromethyl)-5-bromo-benzonitrile, which is then subjected to a cyclization reaction using an appropriate reagent to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit potent inhibitory activity against a range of enzymes, including kinases and phosphodiesterases, which are involved in various cellular processes. Moreover, it has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
6-bromo-2-(difluoromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJRKKNKZCBDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)
![N-(2-furylmethyl)(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl))carboxamide](/img/structure/B2968345.png)
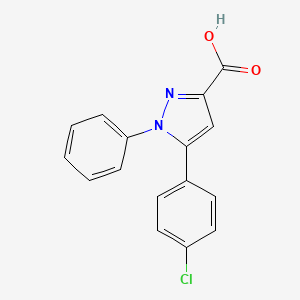
![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)

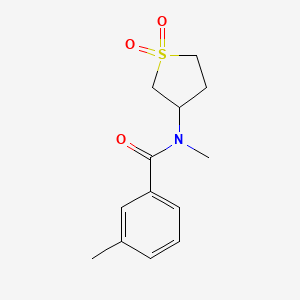
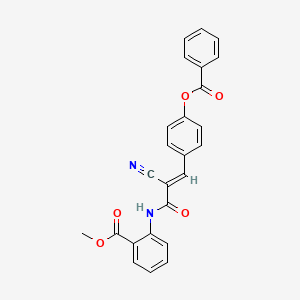
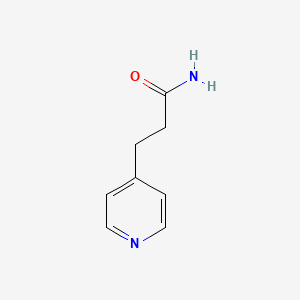
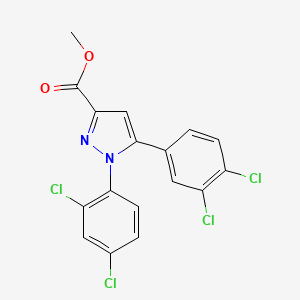

![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)
